4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, a dimethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; halogenated aromatic compounds for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(dimethylamino)-2-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-tert-butyl-N-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]benzamide: Similar structure but with a bromine atom instead of a fluorine atom.
4-tert-butyl-N-[2-(dimethylamino)-2-(4-iodophenyl)ethyl]benzamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-21(2,3)17-10-6-16(7-11-17)20(25)23-14-19(24(4)5)15-8-12-18(22)13-9-15/h6-13,19H,14H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNUBHXYZKNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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